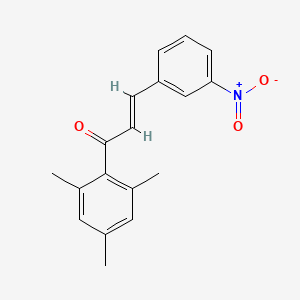

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one

Descripción

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a mesityl (2,4,6-trimethylphenyl) group and a 3-nitrophenyl moiety. Chalcones, or α,β-unsaturated ketones, are renowned for their structural versatility and applications in medicinal chemistry, materials science, and photophysical studies . The mesityl group confers steric bulk and electron-donating effects, while the 3-nitrophenyl group introduces strong electron-withdrawing properties, creating a push-pull electronic structure. This compound is typically synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between ketones and aldehydes . Its structural and electronic features make it a candidate for studies in nonlinear optics, antibacterial agents, and crystallography .

Propiedades

Fórmula molecular |

C18H17NO3 |

|---|---|

Peso molecular |

295.3 g/mol |

Nombre IUPAC |

(E)-3-(3-nitrophenyl)-1-(2,4,6-trimethylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C18H17NO3/c1-12-9-13(2)18(14(3)10-12)17(20)8-7-15-5-4-6-16(11-15)19(21)22/h4-11H,1-3H3/b8-7+ |

Clave InChI |

COYZCLWLBGOADT-BQYQJAHWSA-N |

SMILES isomérico |

CC1=CC(=C(C(=C1)C)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |

SMILES canónico |

CC1=CC(=C(C(=C1)C)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-Mesitilo-3-(3-nitrofenil)prop-2-en-1-ona generalmente implica una reacción de condensación de Claisen-Schmidt catalizada por base. Esta reacción ocurre entre el 3-nitrobenzaldehído y la mesitilacetona en presencia de una base como el hidróxido de sodio o el hidróxido de potasio. La reacción se lleva a cabo en un solvente de etanol o metanol a temperatura ambiente, lo que produce la chalcona deseada con alta pureza y rendimiento .

Los métodos de producción industrial para este compuesto son similares, pero a menudo involucran la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar los costos. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

1-Mesitilo-3-(3-nitrofenil)prop-2-en-1-ona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos u otros derivados oxidados.

Reducción: Las reacciones de reducción utilizando gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio pueden convertir el grupo nitro en un grupo amino, produciendo 1-Mesitilo-3-(3-aminofenil)prop-2-en-1-ona.

Sustitución: El compuesto puede experimentar reacciones de sustitución aromática electrófila, donde los anillos aromáticos se funcionalizan con varios sustituyentes utilizando reactivos como halógenos o ácidos sulfónicos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Synthesis of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one

The synthesis of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction , where mesityl aldehyde and 3-nitroacetophenone react in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in solvents like ethanol or methanol at room temperature or slightly elevated temperatures. Recent advancements have introduced the use of continuous flow reactors for this synthesis, enhancing yield and sustainability through better control over reaction conditions and the use of recyclable solvents and catalysts.

Biological Activities

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one exhibits significant biological activities, particularly in anticancer and antimicrobial research. Its mechanism of action may involve modulation of various signaling pathways associated with cell growth and apoptosis, positioning it as a promising candidate for drug development .

Anticancer Activity

Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of both the mesityl group and nitro group enhances its reactivity and biological activity, making it a target for further investigation in anticancer therapies.

Antimicrobial Properties

Research has shown that 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one possesses antimicrobial properties, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several case studies highlight the applications of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one:

Case Study 1: Anticancer Research

In a study evaluating various chalcone derivatives, 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one was found to significantly reduce the viability of breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated that 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one exhibited substantial antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mecanismo De Acción

Las actividades biológicas de 1-Mesitilo-3-(3-nitrofenil)prop-2-en-1-ona se atribuyen principalmente a su capacidad para interactuar con varios objetivos y vías moleculares. Por ejemplo, se cree que su actividad antitumoral resulta de la inhibición de enzimas clave involucradas en la proliferación y supervivencia celular. El compuesto también puede inducir la apoptosis (muerte celular programada) en las células cancerosas al activar vías de señalización específicas .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Chalcone Derivatives

*Calculated based on molecular formula C₁₈H₁₇NO₃.

Key Observations :

- Electron Effects: The 3-nitrophenyl group enhances electron-withdrawing capacity compared to non-nitro analogs (e.g., ), influencing photophysical properties like charge-transfer transitions .

- Steric Hindrance : Mesityl groups introduce steric bulk, reducing molecular planarity and affecting crystallographic packing compared to phenyl or bromothiophenyl derivatives .

Key Observations :

- IR Spectroscopy: The C=O stretch in nitro-containing chalcones (~1648–1660 cm⁻¹) is redshifted compared to non-nitro derivatives (e.g., 1672 cm⁻¹ in ), reflecting increased conjugation with the nitro group .

- ¹H NMR : Nitrophenyl protons in 3-substituted derivatives resonate at δ 7.5–8.5 due to deshielding, whereas methoxy or hydroxy substitutions (e.g., ) show additional downfield shifts for oxygenated protons .

Table 3: Application-Based Comparison

Key Observations :

- Biological Applications : Nitro groups enhance antibacterial potency, particularly when combined with methoxy/hydroxy substitutions (e.g., ).

- Materials Science: Mesityl-nitro chalcones exhibit superior photostability and nonlinear optical responses compared to phenyl analogs .

- Forensics : Simpler nitrochalcones (e.g., ) are preferred for forensic applications due to adhesion properties, while bulky mesityl derivatives may hinder surface interactions.

Actividad Biológica

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one is a compound belonging to the chalcone family, characterized by its α,β-unsaturated carbonyl structure. This compound has garnered attention for its potential biological activities, including anticholinesterase, antidiabetic, and anticancer properties. This article explores the synthesis, biological activity, and molecular modeling studies associated with this compound.

Synthesis

The synthesis of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction conditions often include solvents like ethanol or methanol, and catalysts such as sodium hydroxide. The resulting product can be purified through recrystallization.

Anticholinesterase Activity

1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibitory concentration (IC50) for AChE was reported at 16.29 ± 0.44 µM, indicating its potential as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease .

Antidiabetic Activity

In addition to its anticholinesterase properties, this compound exhibits notable antidiabetic activity by inhibiting α-amylase and α-glucosidase enzymes. The IC50 values for α-amylase and α-glucosidase were found to be 105.51 ± 0.24 µM and 121.18 ± 0.47 µM, respectively . These findings suggest that 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one may help manage blood glucose levels.

Anticancer Properties

Recent studies have indicated that chalcones, including 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one, possess anticancer properties. They have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. For instance, they can inhibit cell proliferation and promote cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one with target enzymes like AChE. The compound was found to form hydrogen bonds with key residues in the active site of AChE, suggesting a strong binding affinity that correlates with its inhibitory activity .

Case Studies

Several case studies have explored the therapeutic potential of chalcones in various disease models:

- Neuroprotective Effects : In a study involving animal models of Alzheimer's disease, administration of 1-Mesityl-3-(3-nitrophenyl)prop-2-en-1-one resulted in improved cognitive function and reduced amyloid plaque formation .

- Diabetes Management : Clinical trials have shown that compounds with similar structures can significantly lower postprandial blood glucose levels in diabetic patients .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.